

Application Notes and Protocols for DNQX Disodium Salt in Electrophysiology

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Compound of Interest

Compound Name: DNQX (disodium salt)

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Introduction

6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.[1] The disodium salt form of DNQX offers the significant advantage of higher water solubility, facilitating its use in physiological buffers.[2] These characteristics make DNQX disodium salt an indispensable tool in neuropharmacology and electrophysiology for isolating and studying N-methyl-D-aspartate (NMDA) receptor-mediated events, dissecting the components of excitatory postsynaptic currents (EPSCs), and investigating the roles of AMPA/kainate receptors in various neurological processes and disease states.[1]

Mechanism of Action

DNQX competitively inhibits the binding of the neurotransmitter glutamate to AMPA and kainate receptors.[1] This antagonism prevents the conformational change required for the opening of the associated ion channel, thereby blocking the influx of cations (primarily Na^+ and Ca^{2+}) into the postsynaptic neuron. The result is a reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1] While highly selective for AMPA and kainate receptors, it is worth noting that at higher concentrations, DNQX may exhibit some antagonistic activity at the glycine site of the NMDA receptor.[1]

Data Presentation: Quantitative Summary of DNQX Disodium Salt

The following table provides a summary of key quantitative data for DNQX disodium salt, offering a quick reference for its potency and recommended working concentrations in electrophysiological experiments.

Parameter	Value	Receptor Target(s)	Notes	Reference(s)
IC ₅₀	0.5 μ M	AMPA Receptors	The half maximal inhibitory concentration for AMPA receptors.	[1] [3] [4]
IC ₅₀	0.1 μ M - 2 μ M	Kainate Receptors	The half maximal inhibitory concentration for kainate receptors.	[2] [3] [4] [5]
Working Concentration	10 μ M	AMPA/Kainate Receptors	A commonly used concentration to achieve complete blockade of spontaneous and evoked EPSCs.	[6] [7] [8]
Effective Concentration Range	1 - 20 μ M	AMPA/Kainate Receptors	Effective concentrations can vary depending on the preparation and experimental goals.	[6] [7] [8] [9]
Solubility in Water	up to 100 mM	N/A	The disodium salt form is highly soluble in aqueous solutions.	[2] [4]

Experimental Protocols

Preparation of Stock Solutions

Due to its high water solubility, preparing stock solutions of DNQX disodium salt is straightforward.

- Determine the required concentration and volume: Based on the batch-specific molecular weight provided on the product's certificate of analysis, calculate the mass of DNQX disodium salt needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).[\[2\]](#)
[\[10\]](#)
- Dissolution: Dissolve the calculated mass of DNQX disodium salt in the appropriate volume of high-purity water (e.g., Milli-Q or equivalent).
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[\[8\]](#) Before use, thaw an aliquot and ensure the solution is completely dissolved and free of precipitates.[\[8\]](#)

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the use of DNQX disodium salt to block AMPA/kainate receptor-mediated currents in acute brain slices.

1. Preparation of Brain Slices:

- Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity.
- Rapidly dissect the brain region of interest and prepare 250-300 µm thick slices using a vibratome in the ice-cold slicing solution.[\[1\]](#)
- Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ and allow them to recover for at least 1 hour at room temperature before recording.[\[1\]](#)

2. Electrophysiological Recording:

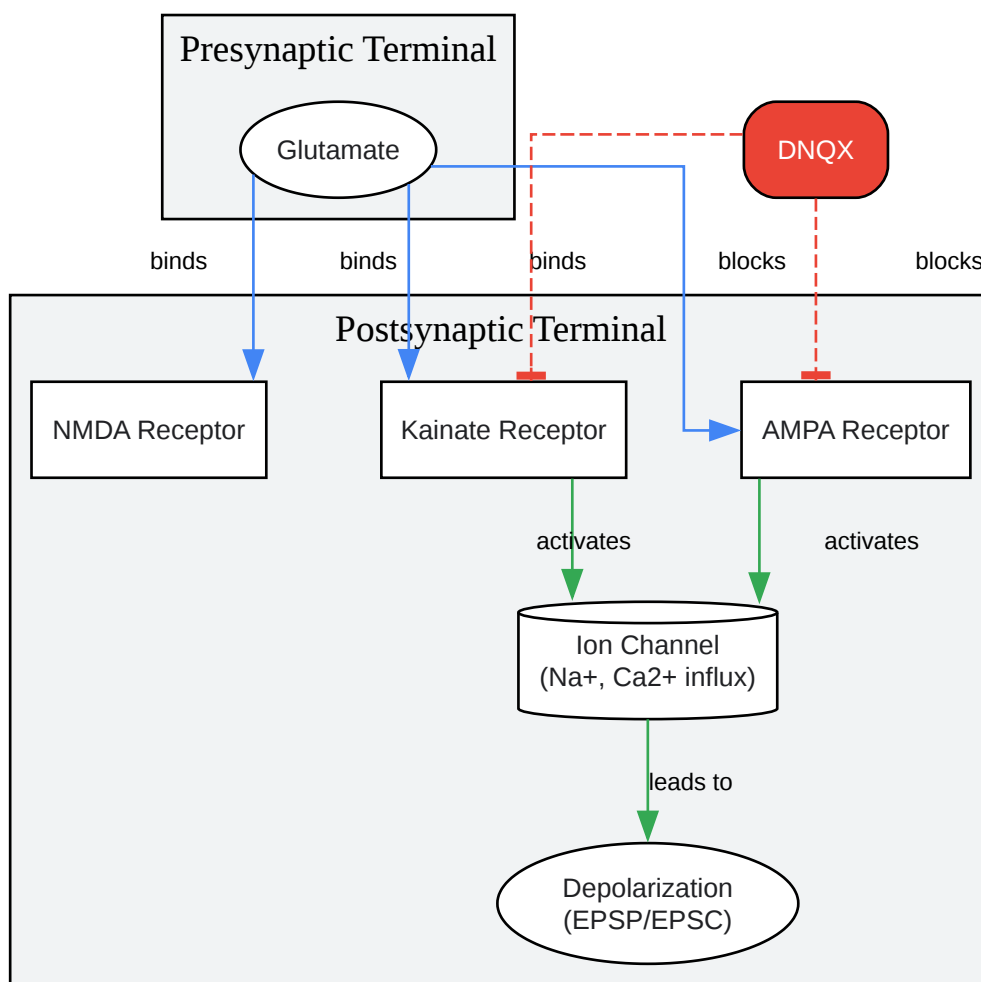
- Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 1.5-2 mL/min.[1]
- Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.[1]
- Establish a whole-cell patch-clamp configuration on a visually identified neuron.
- Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to primarily record inward excitatory currents.[1] This holding potential is near the reversal potential for GABA-A receptor-mediated currents, minimizing their contribution.[6][7][8]

3. Data Acquisition and DNQX Application:

- Allow the cell to stabilize for several minutes and record a stable baseline of spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs) for 5-10 minutes.[1] To evoke EPSCs, a stimulating electrode can be placed in a relevant afferent pathway.[6][7][8]
- Apply DNQX by switching the perfusion to aCSF containing the desired concentration of DNQX (e.g., 10 μM).[1]
- Continue recording for 5-10 minutes to observe the effect of DNQX, which should manifest as a significant reduction or complete blockade of the fast component of the EPSCs.[1] This isolates the slower, NMDA receptor-mediated component of the synaptic current.[11]

Visualizations

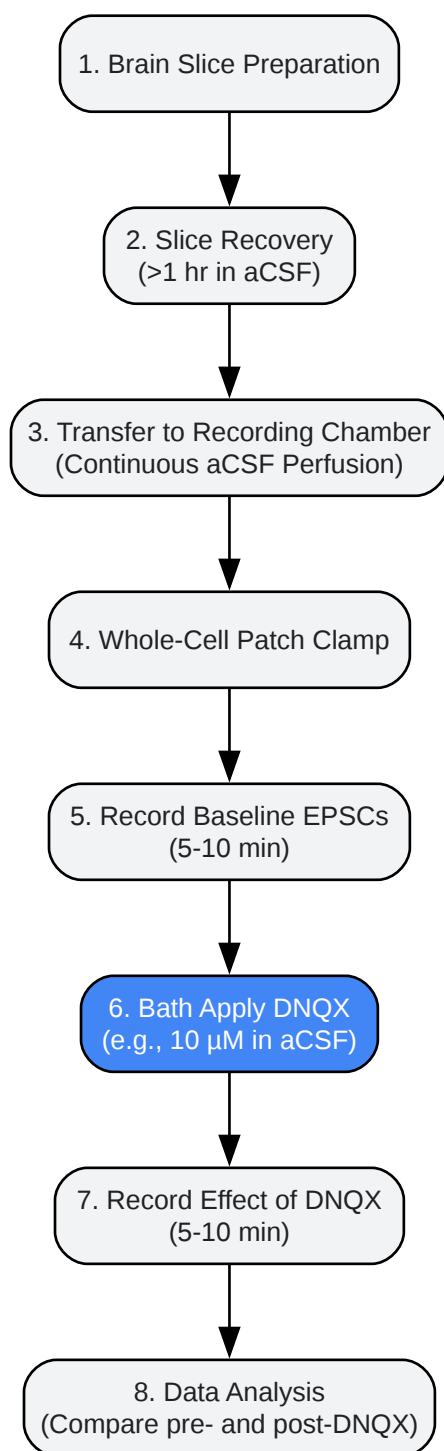
Signaling Pathway of Glutamatergic Synaptic Transmission and DNQX Inhibition



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Caption: Glutamatergic signaling and the inhibitory action of DNQX.

Experimental Workflow for DNQX Application in Electrophysiology



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Caption: Workflow for a typical patch-clamp experiment using DNQX.

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